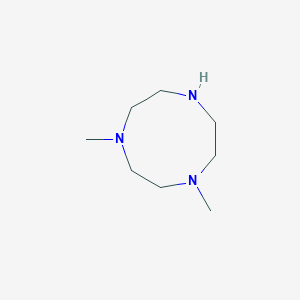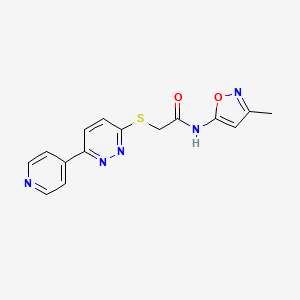![molecular formula C18H18N4O2 B2918524 3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile CAS No. 2379977-19-0](/img/structure/B2918524.png)
3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPOB, and it is a pyrimidine-based molecule that has a piperidine ring attached to it. The aim of
Mechanism Of Action
The mechanism of action of MPOB is not fully understood. However, it is believed that MPOB exerts its antitumor activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. MPOB has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical And Physiological Effects
MPOB has been shown to exhibit potent antitumor activity against various cancer cell lines. In addition, MPOB has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, the biochemical and physiological effects of MPOB on normal cells and tissues are not fully understood.
Advantages And Limitations For Lab Experiments
One of the main advantages of MPOB is its potent antitumor activity against various cancer cell lines. This makes MPOB a promising lead compound for the development of new drugs that target specific molecular pathways. However, one of the limitations of MPOB is its complex synthesis method, which makes it difficult to produce large quantities of the compound for use in lab experiments.
Future Directions
There are several future directions for the study of MPOB. One of the future directions is the development of new drugs that target specific molecular pathways using MPOB as a lead compound. Another future direction is the synthesis of novel polymers and materials using MPOB as a building block. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MPOB on normal cells and tissues.
Synthesis Methods
The synthesis of MPOB is a complex process that involves several steps. The first step involves the reaction of 5-methylpyrimidine-2-carboxylic acid with thionyl chloride to form 5-methylpyrimidine-2-carbonyl chloride. The second step involves the reaction of 5-methylpyrimidine-2-carbonyl chloride with piperidine to form 5-methylpyrimidin-2-ylpiperidine-1-carbonyl chloride. The final step involves the reaction of 5-methylpyrimidin-2-ylpiperidine-1-carbonyl chloride with benzonitrile to form 3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile.
Scientific Research Applications
MPOB has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, MPOB has been shown to exhibit potent antitumor activity against various cancer cell lines. In drug discovery, MPOB has been identified as a potential lead compound for the development of new drugs that target specific molecular pathways. In materials science, MPOB has been used as a building block for the synthesis of novel polymers and materials.
properties
IUPAC Name |
3-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-11-20-18(21-12-13)24-16-5-7-22(8-6-16)17(23)15-4-2-3-14(9-15)10-19/h2-4,9,11-12,16H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLIBPOBZJTUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2918449.png)
![2-(ethylthio)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2918450.png)

![1-((1R,5S)-8-(3-(3-chloro-4-fluorophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2918454.png)

![N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride](/img/structure/B2918457.png)
![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2918458.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2918464.png)